4,6-Dimethoxy-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

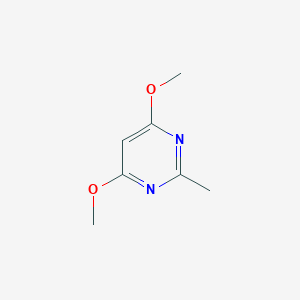

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJAXMTUACMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452904 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-48-8 | |

| Record name | 4,6-Dimethoxy-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine: Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylpyrimidine, a key heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical identity, properties, synthesis, and its role as a precursor to biologically active compounds.

Chemical Structure and Identification

This compound is a substituted pyrimidine with a methyl group at the 2-position and two methoxy groups at the 4- and 6-positions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13566-48-8 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| SMILES | CC1=NC(=CC(=N1)OC)OC |

| InChI | InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 |

| InChIKey | FWQJAXMTUACMLK-UHFFFAOYSA-N |

| PubChem CID | 11040904 |

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Properties

| Property | This compound (Computed) | 4,6-Dimethoxy-2-(methylthio)pyrimidine (Experimental) | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Experimental) |

| Molecular Weight | 154.17 g/mol | 186.23 g/mol | 218.23 g/mol [1] |

| Melting Point | Not available | 52.5-53.8 °C[2] | 129-133 °C[1] |

| Boiling Point | Not available | 315.1±25.0 °C at 760 mmHg | Not available |

| Solubility | Not available | Soluble in methanol, ethanol, acetone | Not available |

| Appearance | Not available | White to off-white crystalline powder | Not available |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the C5 proton, a singlet for the two equivalent methoxy groups, and a singlet for the C2 methyl group.

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the C2, C4/C6, and C5 carbons of the pyrimidine ring, as well as signals for the methyl and methoxy carbons.

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic C-H stretching vibrations, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy groups.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely involving the loss of methyl and methoxy groups.

Synthesis and Reactions

This compound is a key synthetic intermediate. Its preparation can be envisioned through the methylation of 4,6-dihydroxy-2-methylpyrimidine, which itself can be synthesized from the condensation of acetamidinium chloride and diethyl malonate. A common route for related compounds involves the substitution of chloro groups on a pyrimidine ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, the synthesis of its important precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine, and its subsequent oxidation to 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are well-documented. These protocols highlight common synthetic strategies for this class of compounds.

Protocol 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine [2]

-

Reaction: A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is heated to 45 °C.

-

Procedure: The reaction is maintained at 45-50 °C for 2 hours. An off-white precipitate forms, which is collected by vacuum filtration and washed with cool water.

-

Purification: The solid is recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-(methylthio)pyrimidine as colorless crystals (17.8 g, 95.6% yield).

Protocol 2: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine [2]

-

Reaction: A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.

-

Procedure: To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C. Stirring is continued at 55 °C for an additional 4 hours.

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the resulting solid is washed with water and dried to yield the product.

Biological Activity and Applications in Drug Development

The primary significance of this compound lies in its role as a versatile building block for the synthesis of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The 4,6-dimethoxypyrimidine scaffold is a common feature in a number of commercial herbicides.

Caption: The role of this compound as a core structure for biologically active compounds.

Derivatives of 4,6-dimethoxypyrimidine are known to be key intermediates in the preparation of pyrimidinyloxybenzoic acid herbicides. These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth, and are effective against a wide range of weeds in crops like rice.[2]

In the realm of pharmaceuticals, the pyrimidine core is a well-established pharmacophore. The structural features of this compound make it an attractive starting point for the synthesis of various therapeutic agents. For instance, substituted pyrimidines are widely explored as kinase inhibitors, which are a major class of anticancer drugs. The ability to functionalize the pyrimidine ring at different positions allows for the fine-tuning of a molecule's binding affinity and selectivity for specific protein kinases.

While there is limited direct research on the biological activity of this compound itself, its derivatives have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and antitumor applications. Therefore, this compound remains a compound of significant interest for medicinal chemists and drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound whose importance is primarily defined by its role as a synthetic intermediate. While detailed experimental characterization of the compound itself is sparse in the literature, its structural relationship to and use in the synthesis of commercially significant herbicides and potentially novel pharmaceuticals underscore its relevance in applied chemistry. The synthetic protocols for related compounds provide a solid foundation for its preparation and further functionalization, making it a key building block for the development of new chemical entities with diverse biological activities. Future research into the direct biological properties of this compound and the development of more efficient synthetic routes will further enhance its utility in both industrial and academic research settings.

References

An In-depth Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxy-2-methylpyrimidine (CAS No. 13566-48-8), a heterocyclic organic compound of interest to the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, and a proposed synthesis protocol. Furthermore, it explores the broader context of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, and outlines a potential experimental workflow for its synthesis and purification.

Chemical Identity and Properties

This compound is a substituted pyrimidine with the IUPAC name This compound . It is characterized by a central pyrimidine ring functionalized with two methoxy groups at positions 4 and 6, and a methyl group at position 2.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions and purity.

| Property | Value | Source |

| CAS Number | 13566-48-8 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| Melting Point | 52-53 °C (unconfirmed) | N/A |

| Boiling Point | Not available | N/A |

| Density | 1.099 ± 0.06 g/cm³ (Predicted) | N/A |

| SMILES | Cc1nc(OC)cc(n1)OC | N/A |

| InChI | InChI=1S/C7H10N2O2/c1-5-8-6(10-2)4-7(9-5)11-3/h4H,1-3H3 | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine [1]

This protocol is based on a general procedure for the chlorination of hydroxypyrimidines.

-

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

-

Thionyl chloride (18.9 g, 0.16 mol) or Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

Ice water

-

-

Procedure:

-

To a solution of thionyl chloride in acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol).

-

Stir the reaction mixture at 80 °C for 3 hours.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Slowly pour the residue into 50 g of ice water to precipitate the product.

-

Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.

-

Step 2: Synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine

This proposed protocol is based on nucleophilic substitution reactions on dichloropyrimidines.

-

Materials:

-

4,6-Dichloro-2-methylpyrimidine (from Step 1)

-

Sodium methoxide

-

Anhydrous methanol

-

-

Procedure:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.

-

Reflux the mixture for a duration determined by TLC monitoring until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Data

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[2] Substituted pyrimidines are of particular interest as they can serve as versatile intermediates in the synthesis of targeted therapeutics.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core is a well-established pharmacophore for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of kinases.

While there is no specific literature detailing the biological activity of this compound as a kinase inhibitor, its structural features suggest its potential as a scaffold for the development of such inhibitors. The methoxy and methyl groups can be further functionalized to enhance potency and selectivity for specific kinase targets.

Illustrative Kinase Inhibition Signaling Pathway

The diagram below illustrates a generalized signaling pathway involving a protein kinase that could potentially be targeted by inhibitors derived from a this compound scaffold.

Caption: A representative signaling cascade susceptible to kinase inhibition.

Conclusion

This compound is a valuable chemical entity with potential applications in the synthesis of novel therapeutic agents and agrochemicals. This guide has provided a summary of its known properties and a plausible, detailed protocol for its synthesis. The broader significance of the pyrimidine core in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a building block for future drug discovery efforts. Further research is warranted to fully elucidate its biological activities and to obtain comprehensive spectroscopic data for this promising molecule.

References

The Biological Frontier of 4,6-Dimethoxy-2-methylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules, including essential components of nucleic acids.[1] Among the myriad of pyrimidine derivatives, those featuring a 4,6-dimethoxy-2-methyl substitution pattern represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of 4,6-dimethoxy-2-methylpyrimidine derivatives, drawing insights from structurally related compounds. It details key experimental protocols for evaluating their efficacy and visualizes associated signaling pathways and workflows to facilitate further research and drug discovery efforts.

While direct and extensive research on the biological activity of this compound derivatives is limited in publicly available scientific literature, this document extrapolates potential biological activities based on the established profiles of structurally similar 4,6-dimethoxypyrimidine and other 4,6-disubstituted pyrimidine analogs.

Potential Biological Activities

Derivatives of the 4,6-dimethoxypyrimidine core have demonstrated a wide spectrum of biological activities, suggesting that 2-methyl substituted analogs could hold similar promise in various therapeutic areas.[2]

Anticancer Activity

The pyrimidine ring is a key structural motif in numerous anticancer drugs.[3] Various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival.[2] Derivatives of 4,6-diarylpyrimidine, for instance, have shown inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology.[4] Furthermore, some 4,6-disubstituted pyrimidine derivatives have been investigated as dual inhibitors of VEGFR2 and FGFR1, both of which are implicated in tumor angiogenesis.[5]

Table 1: Anticancer Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 4,6-Diaryl-substituted pyrimidines | PI3Kγ | High binding affinity | [6] |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | 0.57–3.15 μM | [7] |

| 2,4-Disubstituted-5-aryl pyrimidines | S. aureus (MRSA/VISA) | 1 µg/mL (MIC) | [8] |

| 4,6-Disubstituted pyrimidines | MARK4 | Micromolar (µM) range | [9] |

| Thienopyrimidine Derivatives | VEGFR-2 | 0.23 µM | [1] |

Antimicrobial Activity

Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[2] For example, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown strong antibacterial activities against clinically relevant pathogens like MRSA and VREs.[10] The mechanism of action for some thiophenyl substituted pyrimidines is believed to involve the inhibition of FtsZ polymerization and GTPase activity, leading to a disruption of bacterial cell division.[11]

Table 2: Antimicrobial Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 2,4-Disubstituted-5-aryl pyrimidines | S. aureus (MRSA/VISA) | 1 µg/mL | [8] |

| 2,4-Disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | 2 mg/mL | [10] |

| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | 32, 64 μg/ml | [12] |

| Thienopyrimidine derivatives | Bacillus cereus, Shigella dysenteriae | Pronounced activity | [13] |

Enzyme Inhibition

The inhibition of specific enzymes is a primary mechanism through which many pyrimidine derivatives exert their therapeutic effects. Kinases, in particular, are a major target class. As mentioned, pyrimidine-based compounds have been developed as inhibitors of VEGFR-2, FGFR1, and MARK4.[1][5][9] Additionally, 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes relevant to the treatment of Alzheimer's disease.[14][15]

Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Thienopyrimidine Derivatives | VEGFR-2 | 0.23 µM | [1] |

| 4,6-Diphenylpyrimidine derivatives | MAO-A | 18.34 nM | [14] |

| 4,6-Diphenylpyrimidine derivatives | AChE | 9.54 nM | [15] |

| 4,6-Disubstituted pyrimidines | MARK4 | Micromolar (µM) range | [9] |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase | 0.034 µM | [16] |

Experimental Protocols

To systematically evaluate the potential biological activities of this compound derivatives, a series of well-defined experimental protocols should be employed.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Protocol:

-

Prepare Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[18]

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for the broth microdilution assay.

Enzyme Inhibition: Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Protocol:

-

Compound Dispensing: Dispense various concentrations of the test compounds into a 384-well plate.

-

Kinase Reaction: Add a reaction mixture containing the kinase (e.g., VEGFR-2), a specific substrate, and ATP to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathways

The anticancer activity of many pyrimidine derivatives is often attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell growth and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades involved in cell proliferation, survival, and differentiation. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[3]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Pyrimidine derivatives can act as potent inhibitors of VEGFR-2 kinase activity, thereby blocking the signaling cascade that leads to endothelial cell proliferation and migration.

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.

Conclusion

While specific biological activity data for this compound derivatives remains to be extensively explored and published, the broader class of 4,6-disubstituted pyrimidines demonstrates significant potential across multiple therapeutic areas, including oncology and infectious diseases. The structural similarity suggests that this compound derivatives are promising candidates for further investigation. This guide provides a foundational framework for researchers, offering insights into potential biological activities, detailed experimental protocols for their evaluation, and a visual representation of relevant signaling pathways. Further synthesis and screening of a focused library of these compounds are warranted to unlock their full therapeutic potential.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Literature review of 4,6-Dimethoxy-2-methylpyrimidine research

An In-depth Technical Guide to the Synthesis and Application of 4,6-Dimethoxy-2-methylpyrimidine

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif that commands a significant position in the landscape of biological and chemical sciences.[1][2] As a core component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent biocompatibility and structural versatility have made pyrimidine and its derivatives a fertile ground for discovery in medicinal and agrochemical research.[3][4] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]

Within this critical class of molecules, this compound (CAS No. 13566-48-8) stands out not as an end-product, but as a pivotal intermediate.[7] Its value lies in its specific functionalization—the two methoxy groups at the 4 and 6 positions and the methyl group at the 2 position—which provides a reactive and adaptable framework for constructing more complex, high-value molecules. This guide, intended for researchers and development scientists, offers a deep dive into the synthesis, characterization, and strategic application of this versatile building block, with a focus on the underlying chemical principles that guide its use in the laboratory and in industrial processes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective application. The data for this compound is well-characterized, providing a clear fingerprint for identity and purity confirmation.

Physical and Chemical Properties

The key physicochemical properties are summarized below, providing essential data for handling, reaction setup, and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 13566-48-8 | [7][8] |

| Molecular Formula | C₇H₁₀N₂O₂ | [7] |

| Molecular Weight | 154.17 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 129-133 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for verifying the structure and purity of synthesized this compound and its derivatives. The following table details the characteristic NMR spectral data.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | ~6.19 | Singlet | 1H, Pyrimidine CH | [10] |

| ~4.04 | Singlet | 6H, OCH₃ | [10] | |

| ~3.34 | Singlet | 3H, Pyrimidine C-CH₃ | [10][11] | |

| ¹³C NMR | ~171.9 | C4, C6 (C-O) | [11] | |

| ~164.4 | C2 (C-CH₃) | [11] | ||

| ~93.1 | C5 (CH) | [11] | ||

| ~55.1 | OCH₃ | [11] | ||

| ~39.8 | C-CH₃ | [11] |

Note: NMR shifts are typically recorded in CDCl₃ and referenced to TMS. Exact chemical shifts can vary slightly based on solvent and instrument calibration.[11]

Synthesis Methodologies: A Strategic Overview

The synthesis of pyrimidine derivatives is a well-explored field, yet the choice of a specific pathway depends on factors like starting material availability, desired yield, scalability, and environmental impact. For intermediates like this compound, its derivatives are often the primary targets, with the core structure being built and modified in a stepwise fashion. A common and efficient strategy involves the synthesis of a related thio-intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, which is then oxidized.

Workflow for Synthesis of Key Pyrimidine Intermediates

The following diagram illustrates a robust and high-yield pathway starting from 2-chloro-4,6-dimethoxypyrimidine to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, a critical precursor for many herbicides.[11][12]

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine

This protocol is based on a facile nucleophilic substitution reaction that achieves a high yield and is suitable for large-scale preparation.[11] The use of a phase-transfer catalyst (tetrabutylammonium bromide) is key to facilitating the reaction between the organic-soluble pyrimidine and the aqueous/methanolic sodium methyl mercaptide.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide (TBAB)

-

Methanol

-

Isopropanol

-

Water (cool)

-

Reaction flask with magnetic stirrer and heating mantle

-

Vacuum filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (100 mmol), tetrabutylammonium bromide (5 mmol), 25% sodium methyl mercaptide (107 mmol), and methanol (80 mL).[11]

-

Heating and Reaction: Heat the mixture to 45°C with continuous stirring. Maintain the temperature between 45-50°C for 2 hours. The formation of an off-white precipitate indicates product formation.[11]

-

Isolation: After the reaction is complete, cool the mixture. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cool water to remove any residual salts and impurities.

-

Recrystallization and Purification: Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield pure, colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine. A typical yield is over 95%.[11]

The Critical Oxidation Step: Gateway to Advanced Applications

The true utility of the thioether intermediate becomes apparent in its conversion to the corresponding sulfone, 4,6-dimethoxy-2-methylsulfonylpyrimidine. The methylsulfonyl group is an excellent leaving group, making the C2 position of the pyrimidine ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of agrochemicals.[11][12]

Protocol 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine

This procedure employs hydrogen peroxide as an environmentally benign oxidant, with sodium tungstate acting as a catalyst to ensure an efficient and high-yield conversion.[11]

Materials:

-

4,6-Dimethoxy-2-methylthiopyrimidine (from Protocol 1)

-

Sodium tungstate dihydrate

-

Tetrabutylammonium bromide (TBAB)

-

Acetic acid

-

Hydrogen peroxide (35% aqueous solution)

-

Reaction flask with vigorous stirring mechanism

Step-by-Step Procedure:

-

Reaction Setup: In a reaction flask, create a mixture of 4,6-dimethoxy-2-methylthiopyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL). Stir at room temperature.[11]

-

Addition of Oxidant: While stirring vigorously, slowly add 35% aqueous hydrogen peroxide (200 mmol) to the solution. The addition should be controlled to maintain the reaction temperature at 45°C.[11]

-

Reaction Completion: After the addition is complete, continue stirring and heat the mixture to 55°C for an additional 4 hours to ensure the reaction goes to completion.[11]

-

Workup and Isolation: Upon completion, the product can be isolated through standard workup procedures, typically involving quenching excess peroxide, extraction, and crystallization to yield the final product with a purity of over 95%.[11][13]

Applications in Agrochemical and Drug Development

The strategic importance of this compound and its derivatives is most evident in the agrochemical sector, though the pyrimidine core has vast implications for pharmaceuticals.

Agrochemical Synthesis: A Key Building Block for Herbicides

4,6-Dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the production of several pyrimidinyloxybenzoic acid herbicides, such as bispyribac-sodium and pyribenzoxim.[11] These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants, leading to broad-spectrum weed control, particularly in rice crops.[11]

The workflow below illustrates the central role of the sulfonylpyrimidine intermediate in synthesizing these active agrochemical ingredients.

Potential in Drug Development

While the direct application of this compound in marketed drugs is not as prominent, the pyrimidine scaffold is a privileged structure in medicinal chemistry.[3][14] The synthetic versatility and diverse biological activities of pyrimidine derivatives make them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and metabolic disorders.[1][5] The methodologies described here for modifying the pyrimidine core are directly applicable to the synthesis of novel bioactive compounds for pharmaceutical research and development.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for chemical synthesis. Through efficient and scalable protocols, it can be converted into highly reactive intermediates like its methylsulfonyl derivative, unlocking pathways to complex and valuable molecules. Its established role in the agrochemical industry, particularly in the synthesis of modern herbicides, highlights its industrial significance. For researchers in drug development, the chemistry surrounding this pyrimidine provides a robust and adaptable platform for creating novel molecular entities with therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for harnessing the full potential of this versatile chemical building block.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H10N2O2 | CID 11040904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 13566-48-8 [chemicalbook.com]

- 9. agrochemx.com [agrochemx.com]

- 10. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. mdpi.com [mdpi.com]

The Core Mechanism of Action of Substituted Pyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine compounds represent a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Their versatile scaffold allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of substituted pyrimidine compounds, with a focus on their roles as kinase inhibitors and modulators of essential cellular pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling cascades to serve as a resource for researchers in drug discovery and development.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism of action for many biologically active substituted pyrimidine compounds is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Substituted pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. Several 2,4-disubstituted and N-trisubstituted pyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[1][2]

Signaling Pathway and Experimental Workflow:

The inhibition of Aurora kinases by substituted pyrimidines disrupts the proper formation of the mitotic spindle and chromosome alignment, leading to polyploidy and ultimately apoptosis.[3] The effect of these inhibitors on the cell cycle and apoptosis can be assessed using flow cytometry and western blotting.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. It is often overexpressed in metastatic cancers. Substituted pyrimidines, particularly 2,4-disubstituted derivatives, have been developed as potent FAK inhibitors.[4][5] These compounds typically interact with the hinge region of the kinase domain.[4]

Signaling Pathway and Experimental Workflow:

FAK inhibition by substituted pyrimidines can block downstream signaling through pathways like PI3K/AKT, leading to reduced cell proliferation and induction of apoptosis.[4] The effect of these inhibitors on FAK autophosphorylation and downstream signaling can be evaluated by western blot analysis.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which mediates cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Substituted pyrimidine compounds have been developed as potent and selective JAK inhibitors.[3]

Signaling Pathway and Experimental Workflow:

Inhibition of JAKs by substituted pyrimidines prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blocks their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation. The inhibitory effect can be measured by assessing the phosphorylation status of STAT proteins via western blot or flow cytometry.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Their activity is dependent on the binding of regulatory proteins called cyclins. Aberrant CDK activity is a common feature of cancer cells. Substituted pyrimidines, including purine bioisosteres, have been extensively explored as CDK inhibitors.[2][6]

Signaling Pathway and Experimental Workflow:

By inhibiting CDKs, substituted pyrimidines can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis. The effects on the cell cycle can be analyzed by flow cytometry, and the induction of apoptosis can be confirmed by western blot analysis for markers like cleaved PARP.

Inhibition of Pyrimidine Biosynthesis

Another important mechanism of action for some substituted pyrimidine compounds is the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway.

Signaling Pathway and Experimental Workflow:

Inhibitors of this pathway, such as those targeting dihydroorotate dehydrogenase (DHODH), lead to a depletion of the pyrimidine nucleotide pool. This arrests cell proliferation and can induce an innate immune response. The inhibitory effect can be assessed by measuring the impact on cell growth and determining if the effect can be rescued by the addition of exogenous uridine.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative substituted pyrimidine compounds against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Substituted Pyrimidines against Kinases

| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |

| N-trisubstituted Pyrimidine | Aurora A | Compound 11j | 7.1 | [3] |

| N-trisubstituted Pyrimidine | Aurora B | Compound 11j | 25.7 | [7] |

| 2,4-disubstituted Pyrimidine | Aurora A | Compound 12a | 309 | [2] |

| 2,4-disubstituted Pyrimidine | Aurora B | Compound 12a | 293 | [2] |

| Sulfonamide-substituted Diphenylpyrimidine | FAK | Compound 1 | 86.7 | [5] |

| Phosphamide-containing Diphenylpyrimidine | FAK | Compound 2a | 4.25 | [5] |

| Phosphamide-containing Diphenylpyrimidine | FAK | Compound 2b | 4.65 | [5] |

| Dithiocarbamate-containing Diphenylpyrimidine | FAK | Compound 7 | 0.07 | [5] |

| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK1 | R507 (Compound 33) | 2.1 | [3] |

| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK2 | R507 (Compound 33) | 12 | [3] |

| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine | JAK3 | R507 (Compound 33) | 923 | [3] |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | CDK9 | Compound 1 | 5.6 | [6] |

| 4-thiazol-2-anilinopyrimidine | CDK9 | Compound 12u | 7 | [8] |

| 7-thienylpyrido[2,3-d]pyrimidine | CDK6 | Compound 17a | 115.38 | [2] |

| Pyridothyazolopyrimidine | CDK6 | Compound 18a | 726.25 | [2] |

Table 2: Antiproliferative Activity of Substituted Pyrimidines against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Representative Compound | IC50 (µM) | Reference |

| N-trisubstituted Pyrimidine | U937 | Leukemia | Compound 11j | 0.012 | [7] |

| 2,4-disubstituted Pyrimidine | HCT-116 | Colon | Compound 12a | 1.31 | [2] |

| 2,4-disubstituted Pyrimidine | A549 | Lung | Compound 12a | 12.05 | [2] |

| 2,4-disubstituted Pyrimidine | MCF-7 | Breast | Compound 12a | 20.53 | [2] |

| Sulfonamide-substituted Diphenylpyrimidine | AsPC-1 | Pancreatic | Compound 1 | <10 | [5] |

| 7-thienylpyrido[2,3-d]pyrimidine | PC-3 | Prostate | Compound 17a | 0.01 | [2] |

| 7-thienylpyrido[2,3-d]pyrimidine | A-549 | Lung | Compound 17a | 2.48 | [2] |

| 7-thienylpyrido[2,3-d]pyrimidine | MCF-7 | Breast | Compound 17a | 1.59 | [2] |

| Pyridothyazolopyrimidine | MCF-7 | Breast | Compound 18a | 0.01 | [2] |

| Pyridothyazolopyrimidine | PC-3 | Prostate | Compound 18a | 1.37 | [2] |

| Pyridothyazolopyrimidine | A-549 | Lung | Compound 18a | 1.69 | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

-

Kinase of interest (e.g., Aurora A, FAK, JAK, CDK)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Substituted pyrimidine compounds

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Prepare serial dilutions of the substituted pyrimidine compounds in the appropriate solvent (e.g., DMSO).

-

Add the compound dilutions to the wells of a 384-well plate. Include controls with solvent only (no inhibition) and no enzyme (100% inhibition).

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Initiate the reaction by adding the kinase reaction mixture to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Substituted pyrimidine compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the substituted pyrimidine compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with substituted pyrimidine compounds

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the substituted pyrimidine compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status.

Materials:

-

Cancer cells treated with substituted pyrimidine compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the substituted pyrimidine compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

- 1. benchchem.com [benchchem.com]

- 2. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Dimethoxy-pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a foundational six-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and drug development. Its derivatives have given rise to a vast array of therapeutic agents. Among these, dimethoxy-pyrimidines have emerged as a particularly significant subclass, serving as key intermediates and core structures in a multitude of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical development of dimethoxy-pyrimidine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of synthetic methodologies.

A Historical Perspective: From Pyrimidine's Discovery to the Rise of Methoxy-Substituted Derivatives

The journey into the synthesis of dimethoxy-pyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the pioneering work of Arthur Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1][2] A few years prior, in 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from urea and malonic acid.[1][2]

The introduction of methoxy groups onto the pyrimidine ring was not a direct initial approach but rather a subsequent derivatization of pre-existing pyrimidine scaffolds.[3] Early synthetic strategies focused on the modification of halo- or hydroxy-pyrimidines. A foundational method for this transformation is the nucleophilic substitution of a chloropyrimidine with sodium methoxide. This approach laid the groundwork for the synthesis of key intermediates like 2,4-dimethoxypyrimidine.[3]

The significance of dimethoxy-pyrimidines grew with the discovery of their utility in various applications. For instance, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the preparation of pyrimidinyloxybenzoic acid herbicides.[4] Furthermore, derivatives such as 4-amino-5,6-dimethoxypyrimidine are crucial in the synthesis of sulfonamide drugs like sulfadoxine.[5]

Core Synthetic Methodologies: A Comparative Overview

The synthesis of dimethoxy-pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring with methoxy groups already incorporated into the precursors, and the post-synthetic modification of a pre-formed pyrimidine ring. The latter has been the more historically prominent and versatile route.

Synthesis from Halogenated Pyrimidines

A widely employed and efficient method for the synthesis of dimethoxy-pyrimidines involves the nucleophilic substitution of chloropyrimidines with a methoxide source. This method is advantageous due to the relatively high reactivity of the chloro substituents on the electron-deficient pyrimidine ring.

Table 1: Synthesis of Dimethoxy-pyrimidines from Chlorinated Precursors

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 4,6-Dimethoxy-2-methylthiopyrimidine | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, Tetrabutylammonium bromide | Methanol | 2 h | 95.6 | [4] |

| 4-Amino-2,6-dimethoxypyrimidine | 4-Amino-2,6-dichloropyrimidine | Sodium methoxide | - | - | - | [6] |

| 5-Bromo-2,4-dimethoxypyrimidine | 5-Bromo-2,4-dichloropyrimidine | Sodium methoxide | Methanol | - | - | [7] |

Synthesis from Hydroxypyrimidines

Hydroxypyrimidines, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), serve as versatile precursors for dimethoxy-pyrimidines. The hydroxyl groups are typically converted to better leaving groups, such as chloro groups, before methoxylation.

Table 2: Multi-step Synthesis from Hydroxypyrimidines

| Target Product | Intermediate Steps | Key Reagents | Overall Yield (%) | Reference |

| 2-Amino-4,6-dimethoxypyrimidine | 1. Cyclization of guanidine nitrate and diethyl malonate to 2-amino-4,6-dihydroxypyrimidine. 2. Chlorination with POCl₃. 3. Methoxylation with sodium methoxide. | Guanidine nitrate, Diethyl malonate, POCl₃, Sodium methoxide | - | [8] |

| 4,6-Dichloro-5-methoxypyrimidine | 1. Chlorination of malonic diester. 2. Methoxylation. 3. Cyclization with formamide. 4. Secondary chlorination. | Malonic diester, Chlorine, Sodium methoxide, Formamide, POCl₃ | - | [9] |

Pinner Synthesis and Related Cyclizations

The Pinner synthesis, a classic method for pyrimidine formation, involves the condensation of a β-dicarbonyl compound with an amidine.[2][10][11][12] While not a direct route to dimethoxy-pyrimidines in its original form, modifications and related cyclization reactions can be employed to construct the pyrimidine ring with the desired substitution pattern.

Detailed Experimental Protocols

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine[4]

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol)

-

Tetrabutylammonium bromide (1.6 g, 5 mmol)

-

25% Sodium methyl mercaptide (30.1 g, 107 mmol)

-

Methanol (80 mmol)

-

Isopropanol

-

Water

Procedure:

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is heated to 45 °C.

-

The reaction mixture is maintained at 45-50 °C for 2 hours.

-

An off-white precipitate forms, which is collected by vacuum filtration.

-

The solid is washed with cool water.

-

The crude product is recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

-

Yield: 17.8 g (95.6%)

-

Melting Point: 52.5-53.8 °C

-

Synthesis of 2-Amino-4,6-dihydroxypyrimidine[8]

Materials:

-

Guanidine nitrate (58.6 g)

-

Diethyl malonate (64 g)

-

Anhydrous methanol (23.6 g)

-

Liquid sodium methoxide (216 g)

-

0.1 mol/L HCl solution

-

Water

Procedure:

-

Guanidine nitrate and diethyl malonate are placed in a 500ml four-necked bottle with anhydrous methanol and stirred well.

-

Liquid sodium methoxide is added dropwise to the mixture at 60 °C over approximately 1 hour.

-

The temperature is raised to 68 °C, and the reaction is refluxed for 3.5 hours.

-

Methanol is recovered by distillation, leaving a white solid.

-

Water is added to the reaction flask to completely dissolve the white solid, and any insoluble flocculants are removed by filtration.

-

The pH of the solution is adjusted to 5-6 with 0.1 mol/L HCl solution.

-

The precipitate is collected by suction filtration, washed with water, dried, ground, and vacuum dried to yield 2-amino-4,6-dihydroxypyrimidine.

-

Yield: 57.9 g (95%)

-

Visualizing Synthetic Pathways

The following diagrams, created using the DOT language, illustrate key synthetic workflows for the preparation of dimethoxy-pyrimidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. jchemrev.com [jchemrev.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Sulfadoxine | 2447-57-6 [chemicalbook.com]

- 6. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 8. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 9. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

The Pyrimidine Nucleus: A Privileged Scaffold for Modern Research and Development

A Senior Application Scientist's Guide to the Versatile World of Pyrimidine Building Blocks

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone of modern chemical and biological sciences.[1][2] Its fundamental role as a core component of nucleobases in DNA and RNA—cytosine, thymine, and uracil—underscores its biological significance.[3][4][5] However, the utility of pyrimidine extends far beyond its genetic blueprint, with its derivatives forming the backbone of numerous therapeutic agents, functional materials, and agrochemicals.[5][6][7] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the vast potential of pyrimidine building blocks, delving into their diverse applications and the chemical principles that underpin their remarkable versatility.

Part 1: The Chemical Versatility of the Pyrimidine Core

The physicochemical properties of the pyrimidine ring are central to its widespread applicability. As an electron-deficient aromatic system, it is amenable to a variety of chemical modifications, allowing for the precise tuning of its steric and electronic properties. This inherent reactivity, coupled with the ability of its nitrogen atoms to participate in hydrogen bonding, makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry.

Synthetic Accessibility: A Foundation for Innovation

A key driver of the extensive use of pyrimidine derivatives is the accessibility of robust and versatile synthetic methodologies.[8][9] Classical condensation reactions, such as the Biginelli reaction, provide a straightforward, one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea.[10] This and other multicomponent reactions have been refined and expanded upon, offering efficient routes to a vast library of substituted pyrimidines.

Modern synthetic strategies, including cross-coupling reactions like the Suzuki-Miyaura coupling, have further broadened the chemical space accessible to researchers.[1][11] These methods allow for the introduction of a wide range of substituents at various positions on the pyrimidine ring, facilitating the optimization of biological activity and pharmacokinetic properties.[1]

Part 2: Pyrimidine Building Blocks in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a recurring motif in a multitude of approved drugs, a testament to its favorable interactions with biological targets. Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, often leads to improved potency and pharmacokinetic profiles.[3]

Oncology: A Dominant Therapeutic Arena

The field of oncology has been profoundly impacted by pyrimidine-based therapeutics.[4][8][12] From classic antimetabolites to targeted kinase inhibitors, pyrimidine derivatives have demonstrated significant efficacy against various cancers.[5][12]

Pyrimidine analogues that mimic natural nucleobases are among the earliest and most successful anticancer agents.[13] 5-Fluorouracil (5-FU), for instance, functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell death in rapidly dividing cancer cells.[12][13]

The pyrimidine core is a prevalent feature in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[14][15][16] This has led to the development of numerous targeted therapies for various cancers. Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are particularly effective as they are isosteres of the adenine ring of ATP, allowing them to effectively compete for binding in the kinase active site.[8][17]

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors in Oncology

| Drug Name | Target Kinase(s) | Indication(s) |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Ibrutinib | BTK | B-cell malignancies |

This table provides a brief overview of some prominent pyrimidine-based kinase inhibitors. The list is not exhaustive.

Antiviral Agents: Combating Viral Infections

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[3][18] These compounds can interfere with viral replication by acting as chain terminators or inhibitors of viral enzymes.

Many antiviral drugs are nucleoside or nucleotide analogues that, once incorporated into the viral genome, halt further replication.[18][19] Zidovudine (AZT), an early and pivotal drug in the treatment of HIV, is a thymidine analogue that inhibits the viral reverse transcriptase.[4]

More recent developments have focused on non-nucleoside inhibitors that bind to allosteric sites on viral enzymes, inducing conformational changes that inactivate them. Several pyrimidine-based NNRTIs have shown potent activity against HIV.[3]

Experimental Protocol: Synthesis of a Pyrimidine-based NNRTI (Illustrative Example)

This protocol is a generalized representation based on common synthetic strategies for pyrimidine derivatives.

-

Reaction Setup: To a solution of a substituted guanidine (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask, add a β-dicarbonyl compound (1.1 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

-

Condensation: Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Part 3: Expanding Horizons: Pyrimidines in Materials Science and Chemical Biology

The unique electronic and photophysical properties of pyrimidine derivatives have led to their exploration in fields beyond medicine.

Fluorescent Probes and Sensors

The electron-withdrawing nature of the pyrimidine ring can be harnessed to create fluorescent molecules with "push-pull" electronic structures.[20] These compounds can exhibit sensitivity to their local environment, making them valuable as fluorescent probes for detecting ions, pH changes, and specific biomolecules.[21][22] For example, pyrimidine-based fluorescent organic nanoparticles have been developed for the selective detection of bacteria like Pseudomonas aeruginosa.[23][24]

Organic Electronics and π-Conjugated Materials

The incorporation of the electron-deficient pyrimidine ring into π-conjugated systems can significantly influence their electronic and optical properties.[25][26] This makes pyrimidine-based materials promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals.[25][26] The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification of the pyrimidine core is a key advantage in designing materials with desired functionalities.

Part 4: Future Perspectives and Conclusion

The research landscape for pyrimidine building blocks remains vibrant and full of potential. The continuous development of novel synthetic methodologies will undoubtedly unlock access to even more diverse and complex pyrimidine derivatives. In medicinal chemistry, the focus is likely to shift towards more selective and potent inhibitors for a wider range of biological targets, including those implicated in neurodegenerative and inflammatory diseases.[14][16] In materials science, the design of sophisticated pyrimidine-based materials with tailored optoelectronic properties will continue to drive innovation in organic electronics and sensor technology.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidine analogue - Wikipedia [en.wikipedia.org]

- 14. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A pyrazolopyrimidine based fluorescent probe for the detection of Cu2+ and Ni2+ and its application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Pyrimidine Ring as Building Block for the Synthesis of Functional...: Ingenta Connect [ingentaconnect.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to 4,6-Dimethoxy-2-methylpyrimidine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 4,6-dimethoxy-2-methylpyrimidine and outlines a key synthetic protocol for a structurally related and commercially significant analog, 4,6-dimethoxy-2-methylthiopyrimidine. The information herein is intended to support research and development activities in the pharmaceutical and agrochemical sectors.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol [1] |

| IUPAC Name | This compound |

Experimental Protocols: Synthesis of a Key Analog

While this compound itself is a known chemical entity, its derivatives, such as 4,6-dimethoxy-2-methylthiopyrimidine and 4,6-dimethoxy-2-methylsulfonylpyrimidine, are pivotal intermediates in the synthesis of various active compounds, particularly herbicides like bispyribac-sodium.[2] The following section details a facile and high-yield synthesis for 4,6-dimethoxy-2-methylthiopyrimidine, a direct precursor to the sulfonyl derivative.

Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)

This protocol is adapted from a method achieving a 95.6% yield via nucleophilic substitution.[2]

Materials:

-

2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol)

-

Tetrabutylammonium bromide (1.6 g, 5 mmol)

-

25% Sodium methyl mercaptide (30.1 g, 107 mmol)

-

Methanol (80 mmol)

-

Isopropanol

-

Water

Procedure:

-

A mixture of 2-chloro-4,6-dimethoxy pyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is prepared in a suitable reaction vessel.[2]

-

The mixture is heated to 45°C and maintained at a temperature of 45-50°C for 2 hours with stirring.[2]

-

During the reaction, an off-white precipitate will form.[2]

-

Upon completion, the precipitate is collected by vacuum filtration.

-

The collected solid is washed with cool water.[2]

-

The crude product is recrystallized using an isopropanol:water (2:1) mixture to yield pure, colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.[2]

This environmentally conscious method avoids the use of highly toxic reagents like dimethyl sulphate, which have been employed in other synthetic routes.[2] The resulting 4,6-dimethoxy-2-methylthiopyrimidine is a key intermediate that can be further oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine, a crucial component in the development of pyrimidinyloxybenzoic acid herbicides.[2][3]

Visualized Synthetic Pathway

The following diagram illustrates the workflow for the nucleophilic substitution reaction described in the experimental protocol.

Caption: Synthetic pathway for 4,6-dimethoxy-2-methylthiopyrimidine.

References

An In-depth Technical Guide on the Solubility and Stability Characteristics of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for assessing the solubility and stability of pyrimidine derivatives. As foundational scaffolds in medicinal chemistry, understanding these physicochemical properties is paramount for the successful development of novel therapeutics.

Part 1: Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can impede absorption, lead to unreliable data in biological assays, and create significant challenges for formulation development. In drug discovery, solubility is typically evaluated under both kinetic and thermodynamic conditions.

Factors Influencing Solubility of Pyrimidine Derivatives

The solubility of pyrimidine and its derivatives is governed by several factors:

-

Molecular Structure: The core pyrimidine ring is a polar, aromatic heterocycle.[1] Its solubility is significantly influenced by the nature and position of substituents. Electron-donating or -withdrawing groups, as well as moieties capable of hydrogen bonding, can alter the molecule's interaction with solvents.[2] For instance, the presence of a hydroxyl (-OH) group can improve solubility in protic solvents like methanol through hydrogen bonding.[2]

-

pH and Ionization: As weak bases, pyrimidines can be protonated to form salts.[3][4] The state of ionization, which is dependent on the solution's pH and the compound's pKa, plays a crucial role in aqueous solubility.[1][5] Generally, the ionized form of a drug is more soluble in water than the neutral form.

-

Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship is important for processes like crystallization and for conducting reactions at elevated temperatures.[2][6]

-

Crystal Packing: The energy of the crystal lattice must be overcome for a solid to dissolve.[7] Molecules that pack more tightly due to high planarity or symmetry tend to have higher melting points and lower solubility.[7] Disrupting this planarity can be a strategy to improve solubility.[7]

Quantitative Solubility Data

The following tables summarize key physical properties and experimental solubility data for the parent pyrimidine molecule and select derivatives.

Table 1: Physicochemical Properties of Pyrimidine

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₄H₄N₂ | [4][8] |

| Molar Mass | 80.088 g/mol | [8] |

| Melting Point | 20 to 22 °C | [4][8] |

| Boiling Point | 123 to 124 °C | [4][8] |